(1R,5R,6S,7R,17R)-7-hydroxy-5,6,7-trimethyl-4-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione
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Overview
Description
Senecivernine is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds found in various plant species, particularly in the Asteraceae family . These compounds are known for their toxic properties and are often used by plants as a defense mechanism against herbivores . Senecivernine, like other pyrrolizidine alkaloids, has a complex structure that includes a necine base and necic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolizidine alkaloids, including senecivernine, typically involves the formation of the necine base followed by esterification with necic acids . The synthetic routes often require specific catalysts and controlled reaction conditions to ensure the correct stereochemistry of the final product .
Industrial Production Methods: Industrial production of senecivernine is less common due to its toxic nature. extraction from natural sources, such as plants in the Senecio genus, is a common method . Techniques like liquid chromatography coupled with mass spectrometry (LC-MS/MS) are used to isolate and purify senecivernine from plant materials .
Chemical Reactions Analysis
Types of Reactions: Senecivernine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound for different applications.
Common Reagents and Conditions:
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed to reduce senecivernine.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products: The major products formed from these reactions include various derivatives of senecivernine, which can have different biological activities and toxicities .
Scientific Research Applications
Senecivernine has several applications in scientific research:
Mechanism of Action
Senecivernine exerts its effects primarily through its interaction with cellular macromolecules. It is metabolized in the liver to form reactive intermediates that can bind to DNA and proteins, leading to cellular damage . This mechanism is responsible for its toxic effects, including hepatotoxicity and potential carcinogenicity . The molecular targets include liver enzymes and DNA, which are crucial for its toxicological profile .
Comparison with Similar Compounds
- Senecionine
- Retrorsine
- Monocrotaline
Comparison: Senecivernine shares structural similarities with other pyrrolizidine alkaloids like senecionine and retrorsine . it is unique in its specific necic acid composition and the resulting biological activity . Unlike some other pyrrolizidine alkaloids, senecivernine has been studied for its specific interactions with liver enzymes, making it a valuable compound for toxicological studies .
Properties
Molecular Formula |
C18H25NO5 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(1R,5R,6S,7R,17R)-7-hydroxy-5,6,7-trimethyl-4-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |
InChI |
InChI=1S/C18H25NO5/c1-10-11(2)16(20)24-14-6-8-19-7-5-13(15(14)19)9-23-17(21)18(4,22)12(10)3/h5,10,12,14-15,22H,2,6-9H2,1,3-4H3/t10-,12-,14+,15+,18+/m0/s1 |
InChI Key |
FLUOSFVUPTUYEX-HLHAVSFDSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC(=O)C1=C)(C)O)C |
Canonical SMILES |
CC1C(C(C(=O)OCC2=CCN3C2C(CC3)OC(=O)C1=C)(C)O)C |
Origin of Product |
United States |
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